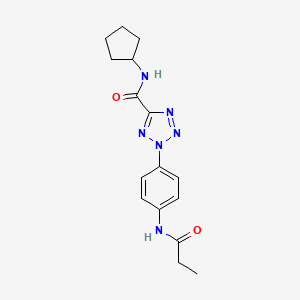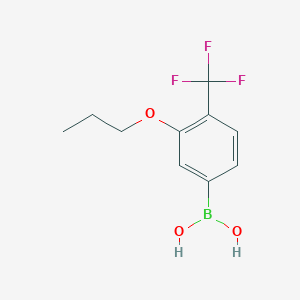
N-cyclopentyl-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It was first synthesized in 1996 and has since been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Compounds with similar structures have been synthesized and tested for their antitumor activities. For instance, the synthesis and chemistry of novel broad-spectrum antitumor agents have been explored, with certain compounds showing curative activity against leukemia, suggesting a potential application of similar compounds in cancer therapy (M. Stevens et al., 1984). Additionally, new synthetic routes to the antitumor drug temozolomide have been investigated, highlighting the role of similar chemical frameworks in the development of cancer treatments (Yongfeng Wang et al., 1997).
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals, has seen the creation of new methods. For example, a novel one-step method to convert an amide into a tetrazole has been developed, showcasing the versatility of related chemical structures in synthesizing biologically relevant molecules (J. Duncia et al., 1991).
Antiallergic and Anticancer Studies
The synthesis and study of new compounds for their antiallergic and anticancer activities also form a significant part of the research landscape. Compounds within this chemical class have been evaluated for their potential to inhibit allergic reactions and demonstrate cytotoxicity against cancer cells, suggesting their utility in developing new therapeutic agents (R. Ford et al., 1986), (Ashraf S. Hassan et al., 2014).
Novel Synthetic Methods
Innovative synthetic methods utilizing similar compounds have been reported, including phosphitylation of primary carboxamides for the synthesis of peptide-oligonucleotide conjugates with acylphosphoramidate linkages, indicating the importance of such chemical structures in facilitating new synthetic routes (A. Grandas et al., 1995).
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[4-(propanoylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-2-14(23)17-12-7-9-13(10-8-12)22-20-15(19-21-22)16(24)18-11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H,17,23)(H,18,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWQKZDZYOWGEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2392921.png)
![8-(2,3-Dichlorobenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2392922.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2392925.png)

![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B2392929.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzenesulfonamide](/img/structure/B2392932.png)


![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B2392939.png)


![1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2392942.png)
![[(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2392943.png)
